4-Phenoxyphenyl Scaffold in GR Antagonists: Potency and Selectivity Profile
While N-(4-phenoxyphenyl)butanamide itself is a scaffold precursor, the 4-phenoxyphenyl moiety is a critical pharmacophore in nonsteroidal glucocorticoid receptor (GR) modulators. In head-to-head studies within the N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide series, the 4-cyano derivative 14m exhibited an IC₅₀ of 1.43 μM against GR, with 250-fold selectivity over PR (IC₅₀ = 8.00 μM) and no detectable activity against AR, ERα, or ERβ [1]. This quantitative selectivity profile demonstrates that the 4-phenoxyphenyl scaffold enables differentiation between structurally homologous nuclear receptor ligand-binding domains (GR vs. PR), a property that alkyl chain-modified or alternative aryl-substituted analogs may not preserve.
| Evidence Dimension | GR antagonist potency and nuclear receptor selectivity |
|---|---|
| Target Compound Data | N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide 4-cyano derivative 14m: GR IC₅₀ = 1.43 μM; PR IC₅₀ = 8.00 μM (250-fold selectivity) |
| Comparator Or Baseline | Lead compound 10 (PR antagonist): PR IC₅₀ = 0.032 μM; GR IC₅₀ not reported |
| Quantified Difference | 250-fold selectivity for GR over PR; no activity toward AR, ERα, ERβ |
| Conditions | In vitro GR and PR antagonism assays; computational docking simulations |
Why This Matters
The quantitative GR selectivity (250-fold over PR) establishes that the 4-phenoxyphenyl scaffold provides a privileged structural platform for developing selective nuclear receptor modulators, a critical procurement consideration for drug discovery programs targeting immune-related disorders.
- [1] Yoshioka H, et al. Development of nonsteroidal glucocorticoid receptor modulators based on N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide scaffold. Bioorg Med Chem. 2017;25(13):3461-3470. View Source
